molecular formula C17H28O3 B12327229 (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate

Cat. No.: B12327229
M. Wt: 280.4 g/mol
InChI Key: VFQTZHSGAKUHKS-UHFFFAOYSA-N
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Description

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate is an organic compound that belongs to the class of naphthalenes This compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methylidene, and acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate typically involves multiple steps, including the formation of the naphthalene core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction: Hydroxyl, methylidene, and acetate groups can be introduced through various reactions such as hydroxylation, alkylation, and esterification.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove double bonds or convert functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of naphthalene compounds are often explored for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound interacts with.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate include other naphthalene derivatives with hydroxyl, methylidene, and acetate groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to other similar compounds, it may exhibit distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate

InChI

InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3

InChI Key

VFQTZHSGAKUHKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C

Origin of Product

United States

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